molecular formula C18H16N2O2 B13957819 Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)- CAS No. 33178-39-1

Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)-

Cat. No.: B13957819
CAS No.: 33178-39-1
M. Wt: 292.3 g/mol
InChI Key: XHHDRLPRMACAEJ-UHFFFAOYSA-N
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Description

Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)- is a complex organic compound with the molecular formula C19H18N2O2 This compound is characterized by the presence of an acetamide group attached to a 4,5-diphenyl-2-oxazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)- typically involves the reaction of 4,5-diphenyl-2-oxazole with an appropriate acetamide derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)- suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, N-((4,5-diphenyl-2-oxazolyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N,N-diphenyl-: Similar structure but lacks the oxazole ring.

    N-(4,5-diphenyl-2-oxazolyl)-2-[(1-methyl-5-tetrazolyl)thio]acetamide: Contains a tetrazole ring in addition to the oxazole ring.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

33178-39-1

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

N-[(4,5-diphenyl-1,3-oxazol-2-yl)methyl]acetamide

InChI

InChI=1S/C18H16N2O2/c1-13(21)19-12-16-20-17(14-8-4-2-5-9-14)18(22-16)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,19,21)

InChI Key

XHHDRLPRMACAEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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